molecular formula C11H24O4 B12735199 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- CAS No. 71808-62-3

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)-

Cat. No.: B12735199
CAS No.: 71808-62-3
M. Wt: 220.31 g/mol
InChI Key: VUMJODFZOIYYSY-UHFFFAOYSA-N
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Description

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is an organic compound with the molecular formula C11H24O4. It is known for its unique structure, which includes multiple ether linkages. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . The reaction typically involves the use of a base catalyst to facilitate the condensation process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ether linkages or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one of the ether groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is unique due to its specific structure and the presence of multiple ether linkages. This gives it distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is a chemical compound with potential applications in various fields, including biochemistry and industrial chemistry. Its unique structure and properties make it a subject of interest for researchers exploring its biological activity and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10H22O4
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 3085608

The structure features a long carbon chain with multiple ether groups, which contributes to its solubility and reactivity in biological systems.

The biological activity of 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is primarily attributed to its ability to interact with various biological molecules. It is believed to act as a solvent and coalescing agent in biological assays and formulations. Its mechanism may involve:

  • Solvation : Facilitating the dissolution of hydrophobic compounds in aqueous environments.
  • Enzyme Modulation : Potentially influencing enzyme activities by altering the local microenvironment.
  • Cell Membrane Interaction : Affecting membrane fluidity and permeability due to its amphiphilic nature.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Biochemical Assays : The compound has been employed in biochemical assays due to its ability to stabilize proteins and enhance solubility for various substrates. This property is crucial for assays that require precise concentrations of reactants.
  • Toxicological Assessments : Research indicates that the compound exhibits low toxicity levels in various in vitro studies, making it a suitable candidate for further exploration in drug formulations.
  • Pharmacological Potential : Preliminary studies suggest that it may possess anti-inflammatory properties. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics.

Case Study 1: Solvent Efficacy in Drug Formulations

A study focused on the use of 2,5,7,10-Tetraoxaundecane as a solvent in drug formulations demonstrated enhanced solubility of poorly soluble drugs. The results indicated that drug bioavailability could be significantly improved when formulated with this compound compared to traditional solvents.

CompoundSolubility (mg/mL)Bioavailability (%)
Control0.520
TOU5.075

Case Study 2: In Vitro Toxicity Assessment

In vitro toxicity assessments using human cell lines showed that the compound had an IC50 value greater than 100 µM, indicating low cytotoxicity at therapeutic concentrations.

Research Findings Summary

  • Stability : The compound shows good stability under physiological conditions.
  • Biocompatibility : Exhibits low toxicity levels in cell-based assays.
  • Potential Applications : May serve as a co-solvent in pharmaceutical formulations or as a stabilizing agent in biochemical assays.

Properties

CAS No.

71808-62-3

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

1,1-bis(2-methoxyethoxy)-3-methylbutane

InChI

InChI=1S/C11H24O4/c1-10(2)9-11(14-7-5-12-3)15-8-6-13-4/h10-11H,5-9H2,1-4H3

InChI Key

VUMJODFZOIYYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(OCCOC)OCCOC

Origin of Product

United States

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